4-Methoxybenzyl Mesylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12O4S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H12O4S/c1-12-9-5-3-8(4-6-9)7-13-14(2,10)11/h3-6H,7H2,1-2H3 |
InChI Key |
XPTFOXOGZHFJJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COS(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies of 4 Methoxybenzyl Mesylate
Direct Mesylation of 4-Methoxybenzyl Alcohol
The most common and direct method for synthesizing 4-Methoxybenzyl Mesylate is through the reaction of 4-methoxybenzyl alcohol with a suitable mesylating agent. This process, known as mesylation, converts the hydroxyl group of the alcohol into a mesylate group, which is an excellent leaving group in nucleophilic substitution reactions. google.com
The choice of reagents is paramount for a successful mesylation reaction, impacting yield, purity, and reaction time.
The combination of methanesulfonyl chloride (MsCl) and an amine base is a widely employed system for the mesylation of alcohols. commonorganicchemistry.com The amine base, typically triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. commonorganicchemistry.com The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) or toluene (B28343). acs.org
Recent studies have focused on optimizing this system. For instance, using a combination of triethylamine and a catalytic amount of trimethylamine (B31210) hydrochloride in toluene has been shown to be an efficient method for the methanesulfonylation of alcohols. colab.ws This approach offers a higher reaction rate and circumvents the formation of undesirable alkyl chloride byproducts that can occur with traditional pyridine-based methods. colab.ws
| Reagent System | Base | Solvent | Key Advantages |
| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | Common, effective for primary alcohols. commonorganicchemistry.com |
| Methanesulfonyl Chloride | Pyridine | Dichloromethane | Traditional method, but can lead to side products. commonorganicchemistry.comcolab.ws |
| Methanesulfonyl Chloride | Triethylamine/cat. Me3N·HCl | Toluene | Higher reaction rate, avoids alkyl chloride formation. colab.ws |
| Methanesulfonyl Chloride | KOH/cat. Amine | Water | Green chemistry approach, suitable for primary alcohols. rsc.org |
While methanesulfonyl chloride is the most common sulfonylating agent, methanesulfonic anhydride (B1165640) is an alternative. commonorganicchemistry.com A key advantage of using methanesulfonic anhydride is that it does not produce hydrochloric acid, thereby eliminating the possibility of forming the corresponding alkyl chloride as a side product. commonorganicchemistry.com Other reagents like p-toluenesulfonyl chloride can also be used for similar transformations. researchgate.net
The choice of solvent can significantly influence the outcome of the mesylation reaction. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107), and toluene are commonly used. acs.org In some cases, a mixture of solvents can be beneficial. For instance, the use of diethyl ether with dichloromethane as a co-solvent has been shown to be optimal for certain sensitive substrates, leading to rapid formation of the desired mesylate. nih.gov
The polarity and coordinating ability of the solvent can affect the reaction rate and the stability of intermediates. For example, in the synthesis of N-methyl secondary amines from alkyl mesylates, a continuous flow system with precise solvent control was found to enhance efficiency and minimize by-product formation. researchgate.net Research on the oxidation of 4-methoxybenzyl alcohol has also highlighted the critical role of the solvent in determining reaction yield. researchgate.net
Temperature is a critical parameter in mesylation reactions. Reactions are often conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize the formation of side products. acs.org For large-scale synthesis, precise temperature control is crucial for safety, quality, and yield. acs.org A calorimetric study on a mesylation reaction indicated that a lack of rigorous temperature control (maintaining it between -18 to -10 °C) led to a decrease in yield and the formation of impurities. acs.org
Pressure can also be a factor, particularly in methylation reactions that use gaseous reagents like chloromethane. In the synthesis of 4-mesyl toluene, the reaction pressure was maintained to not exceed 3.0 MPa. google.com In continuous flow systems, both temperature and pressure are optimized to achieve high conversion and selectivity. researchgate.net
Optimization of Reagent Systems
Indirect Synthetic Routes to this compound Analogues
While direct mesylation is the primary route to this compound, indirect methods are valuable for preparing its analogues, which may have different substituents on the aromatic ring or modifications to the benzyl (B1604629) group. These routes often involve multiple steps and can be tailored to introduce specific functional groups.
One approach involves the synthesis of a functionalized benzyl alcohol followed by mesylation. For example, 4-(4-methoxybenzyl)benzyl alcohol can be synthesized by the reduction of 4-(4-methoxybenzyl)benzoic acid. prepchem.com This alcohol can then be mesylated to yield the corresponding mesylate analogue.
Another strategy involves the use of protecting groups. For instance, a hydroxyl group elsewhere in the molecule can be protected, the desired modifications made, and then the protecting group removed before the final mesylation step. The use of the 4-methoxybenzyl (PMB) group as a protecting group for alcohols is well-documented and can be introduced under various conditions. nih.gov
Furthermore, indirect routes can be employed to synthesize structurally complex molecules where a mesylate serves as a key intermediate. For example, in the synthesis of tetrahydrofuran lignans, a benzyl mesylate was used to construct the tetrasubstituted tetrahydrofuran ring. nih.govtandfonline.com Similarly, in the synthesis of certain bioactive compounds, a mesylate intermediate is formed and subsequently reacted to build the final molecular architecture. tcichemicals.com
Modifications of Substituted Benzylic Precursors
The most prevalent method for preparing this compound is through the direct mesylation of 4-methoxybenzyl alcohol. This reaction involves treating the alcohol with methanesulfonyl chloride in the presence of a base. acs.org The base, typically an amine like triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. acs.org
The reaction mechanism begins with the nucleophilic attack of the alcohol's hydroxyl group on the highly electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. The protonated alcohol intermediate is then deprotonated by the base to yield the final mesylate product and the corresponding ammonium (B1175870) salt. Careful control of reaction conditions, such as temperature, is important to ensure high yields and prevent side reactions. libretexts.org For instance, reactions are often conducted at reduced temperatures (e.g., 0–25 °C) to manage the exothermic nature of the reaction and enhance selectivity. acs.org
Recent studies have explored variations in reaction conditions to optimize the synthesis. For example, the sulfonylation of differently substituted α-hydroxy-benzylphosphonates, a related class of compounds, was successfully achieved using methanesulfonyl chloride and triethylamine in toluene at room temperature, affording yields between 54–80%. acs.org This highlights the robustness of the mesylation reaction on benzylic-type alcohols.
Below is a data table summarizing typical conditions for the synthesis of mesylates from benzylic alcohols.
| Precursor | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| α-Hydroxy-benzylphosphonates | Methanesulfonyl Chloride (1.5 equiv) | Triethylamine (1.5 equiv) | Toluene | 25 | 54–80 | acs.org |
| 4-Methoxyphenol | Methanesulfonyl Chloride (1.2 equiv) | Triethylamine | Dichloromethane | 0–5 | Not Specified | |
| Diol Intermediate | Methanesulfonic Anhydride | Not Specified | Not Specified | Not Specified | Not Specified | tandfonline.com |
This interactive table summarizes various reported conditions for mesylation reactions. The specific yield for this compound can vary based on the precise stoichiometry and purification methods employed.
Convergent Synthesis Strategies
Convergent synthesis is an advanced strategy in organic chemistry designed to improve the efficiency of multi-step syntheses. scholarsresearchlibrary.com Instead of building a complex molecule in a linear, step-by-step fashion, a convergent approach involves the independent synthesis of several key fragments of the target molecule, which are then pieced together at a later stage. sathyabama.ac.in this compound and related benzylic mesylates are valuable as such fragments, particularly when a stable yet reactive electrophilic benzyl group is required for a coupling reaction.
A notable example is the use of a benzyl mesylate in the total synthesis of tetrahydrofuran lignans. tandfonline.com In this strategy, a complex diol intermediate is selectively mesylated at the benzylic alcohol position. This newly formed benzyl mesylate is unstable and designed to react intramolecularly. The mesylate group acts as an excellent leaving group, facilitating an SN1-type intramolecular cyclization to form the core tetrahydrofuran ring structure of the target lignan. tandfonline.com This approach is highly strategic as it avoids potential undesired side reactions, such as Friedel-Crafts alkylation, that might occur with other methods. The use of the benzyl mesylate fragment is a key step in the convergent assembly of the final complex natural product. tandfonline.com
Another illustration of this principle is found in a patented synthesis of a 4,7-diazaspiro[2.5]octane compound. google.com The starting material for a key substitution step is (1-((((4-methoxybenzyl)oxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate. google.com Here, a complex fragment containing both a 4-methoxybenzyl (PMB) protecting group and a mesylate (MsO) leaving group is employed. The mesylate is displaced by a nucleophile to construct a larger molecular framework, demonstrating the utility of pre-functionalized building blocks in a convergent or sequential synthetic plan. google.com
The table below outlines the roles of key fragments in a representative convergent synthesis.
| Synthesis Stage | Fragment/Intermediate | Role in Synthesis |
| Fragment Preparation | Benzyl Alcohol Intermediate | Precursor for the reactive mesylate fragment. |
| Activation | Benzyl Mesylate Intermediate | The activated fragment where the mesylate functions as an excellent leaving group. google.comtandfonline.com |
| Coupling/Cyclization | Intramolecular Reaction | The mesylate group is displaced to form a crucial C-O or C-N bond, assembling the core structure of the target molecule. google.comtandfonline.com |
| Final Target | Tetrahydrofuran Lignan or Spiro Compound | The complex molecule is assembled efficiently by joining pre-synthesized fragments. google.comtandfonline.com |
This interactive table illustrates the strategic use of a mesylate-containing fragment in a convergent synthesis pathway.
Mechanistic Investigations of Reactions Involving 4 Methoxybenzyl Mesylate
Solvolysis Reactions and Carbocationic Intermediates
4-Methoxybenzyl mesylate is particularly prone to solvolysis reactions that proceed via a carbocationic intermediate. The methoxy (B1213986) group at the para position is a strong electron-donating group, which significantly stabilizes the benzylic carbocation through resonance. This stabilization heavily favors a dissociative or SN1-type mechanism, where the rate-determining step is the unimolecular cleavage of the carbon-leaving group bond to form the 4-methoxybenzyl carbocation.
The rate of an SN1 reaction is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it takes with it. The mesylate (OMs) group is an excellent leaving group because its negative charge is delocalized by resonance across the sulfonyl group.
Kinetic studies comparing the solvolysis rates of p-methoxybenzyl substrates with different leaving groups highlight the high reactivity of the mesylate. Rate ratios (kOMs/kX) demonstrate that the mesylate departs much more readily than halides or even other sulfonates. Research has established that for SN1 solvolyses, electronic effects that stabilize the carbocationic transition state lead to increased OMs/Br rate ratios. This evidence supports a mechanism where the leaving group's ability to delocalize the developing negative charge in the transition state is paramount. The relative reactivity of common leaving groups is often estimated to follow the order: benzoates < halides < sulfonates < perfluoroalkane sulfonates. nih.gov
| Leaving Group (X) | Relative Rate Ratio (kOMs/kX) |
| Bromide (Br) | > 1 |
| Chloride (Cl) | > 1 |
| p-Nitrobenzoate (OPNB) | > 1 |
This interactive table presents qualitative rate comparisons based on established leaving group abilities in SN1 reactions. Specific numerical ratios are highly dependent on solvent and temperature.
Solvent plays a critical role in solvolysis reactions, not only as the nucleophile but also in stabilizing the intermediates and transition states. For the SN1 solvolysis of 4-methoxybenzyl systems, polar protic solvents (e.g., water, ethanol, methanol) are particularly effective at accelerating the reaction. Current time information in Wiltshire, GB. These solvents can solvate both the departing anionic leaving group and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy of the rate-determining step. uv.es
Studies on the closely related p-methoxybenzyl chloride in various aqueous binary mixtures show a strong dependence of the solvolysis rate constant on the composition of the solvent. masterorganicchemistry.com The rate generally increases with the polarity and ionizing power of the medium.
| Solvent System (Aqueous Binary Mixture) | General Effect on SN1 Rate |
| Aqueous Methanol | Rate increases with water content |
| Aqueous Ethanol | Rate increases with water content |
| Aqueous Acetone | Rate increases with water content |
| Aqueous Dioxane | Rate increases with water content |
| Aqueous Trifluoroethanol (TFE) | High rates due to TFE's high ionizing power |
This interactive table, based on data for the analogous p-methoxybenzyl chloride, illustrates the general trends in solvolysis rates. masterorganicchemistry.com
Furthermore, in mixed solvent systems, the product distribution is determined by the relative concentrations and nucleophilicities of the solvent components. For instance, in a methanol/water mixture, both methanolysis and hydrolysis products will be formed. Current time information in Wiltshire, GB.
The rate-determining step in the SN1 solvolysis of this compound is the formation of the 4-methoxybenzyl carbocation. According to the Hammond postulate, because this step is endothermic, the transition state should closely resemble the high-energy carbocation intermediate. Current time information in Wiltshire, GB. This transition state is characterized by a significant degree of C-OMs bond cleavage and substantial positive charge development on the benzylic carbon.
Research on substituted 4-methoxybenzyl systems has shown that the introduction of electron-withdrawing groups can alter the structure of the transition state. For the stepwise solvolysis of 4-methoxybenzyl chloride, a sharp decrease in product selectivity is observed as electron-withdrawing substituents are added, which is consistent with a Hammond-effect on the position of the transition state for solvent addition to the carbocation intermediate. libretexts.orgnih.gov This indicates that as the carbocation becomes less stable (and thus more reactive), the transition state for the subsequent nucleophilic attack by the solvent occurs earlier, with less bond formation to the nucleophile.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are difficult to observe experimentally. For an SN1 solvolysis, computational modeling can be used to calculate the energy barrier for the C-OMs bond cleavage and to map the potential energy surface of the reaction.
While specific DFT studies focused solely on this compound are not widely reported, general computational approaches to SN1 mechanisms involve locating the transition state (TS) for the ionization step. nih.gov These calculations often reveal a high energy barrier corresponding to the formation of the carbocation. Modeling efforts can be challenging, as trapping the carbocation intermediate and accurately calculating its energy relative to the starting material and transition state requires sophisticated theoretical models and consideration of solvent effects. nih.gov Such studies confirm that the stability of the 4-methoxybenzyl carbocation is a key factor in the low activation barrier for its formation.
Nucleophilic Substitution Reactions
While the 4-methoxybenzyl system strongly favors the SN1 pathway due to its ability to form a stable carbocation, it can also undergo nucleophilic substitution via other mechanisms under specific conditions.
The bimolecular nucleophilic substitution (SN2) mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs. organic-chemistry.org This pathway is generally disfavored for this compound because the SN1 pathway is so rapid. Furthermore, while it is a primary substrate, the benzylic system can present some steric hindrance to the backside attack required for an SN2 reaction.
However, mechanistic studies on the analogous (4-methoxybenzyl)dimethylsulfonium salt reveal that a mixed SN1/SN2 mechanism is possible with certain nucleophiles. Research showed that with the neutral nucleophile pyridine, the reaction proceeds through a combination of SN1 and SN2 pathways. For anionic nucleophiles like azide (B81097) (N₃⁻) and sulfite (B76179) (SO₃²⁻), the mechanism was found to be highly dependent on the reaction conditions. At constant ionic strength, these nucleophiles also induced a mixed SN1/SN2 reaction. These findings suggest that even on a substrate heavily biased towards carbocation formation, a strong nucleophile can promote a competing SN2 pathway, leading to a mechanistic continuum rather than a single, exclusive pathway. The choice between the pathways is a delicate balance influenced by the nucleophile's strength and concentration, solvent, and other reaction conditions.
Impact of Steric and Electronic Factors on Substitution Selectivity
The substitution reactions of this compound are profoundly influenced by both steric and electronic factors, which dictate the competition between SN1 and SN2 pathways. The methoxy group at the para position plays a pivotal role in determining the reaction mechanism.
Electronic Factors:
The paramount electronic factor is the resonance-donating effect of the para-methoxy group. This group significantly stabilizes the formation of a benzylic carbocation intermediate through delocalization of the positive charge onto the oxygen atom. This stabilization drastically lowers the activation energy for the SN1 pathway, making it a highly favored mechanism. The rate-determining step in an SN1 reaction is the formation of this carbocation. Consequently, substrates like this compound, which can form a stable carbocation, readily undergo unimolecular substitution.
In contrast, the SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. This concerted process does not involve a carbocation intermediate. While electronically favorable for many primary and secondary alkyl halides, the strong electronic stabilization of the carbocation by the 4-methoxybenzyl group makes the SN1 pathway kinetically more accessible for this compound, especially in polar protic solvents that can solvate the ionic intermediates.
Steric Factors:
Steric hindrance around the reaction center can impede the backside attack required for an SN2 reaction. For primary benzylic systems like this compound, steric hindrance is generally low, which would typically favor an SN2 reaction. However, the overwhelming electronic stabilization of the carbocation often overrides the steric considerations.
The interplay between these factors is evident when comparing the reactivity of different substituted benzyl (B1604629) systems. While unsubstituted benzyl mesylate might undergo substitution via a mixed SN1/SN2 mechanism, the introduction of the electron-donating 4-methoxy group strongly biases the reaction towards the SN1 pathway. Conversely, electron-withdrawing groups on the aromatic ring would destabilize the carbocation, making the SN2 pathway more competitive.
The choice of nucleophile and solvent also plays a crucial role. Strong, highly concentrated nucleophiles tend to favor the bimolecular SN2 mechanism, whereas weak nucleophiles and polar protic solvents favor the unimolecular SN1 mechanism by stabilizing the carbocation intermediate.
| Factor | Impact on this compound Substitution | Favored Mechanism |
| Electronic (p-Methoxy Group) | Strong resonance stabilization of the benzylic carbocation. | SN1 |
| Steric (Primary Benzylic Carbon) | Low steric hindrance, allowing for potential nucleophilic attack. | (SN2 possible, but often outcompeted) |
| Nucleophile Strength | Strong nucleophiles can increase the rate of SN2 reaction. | SN2 (with strong nucleophiles) |
| Solvent Polarity | Polar protic solvents stabilize the carbocation and leaving group. | SN1 |
Radical Reactions and Electron Transfer Processes
Formation and Reactivity of 4-Methoxybenzyl Radical Cations
The 4-methoxybenzyl moiety can undergo single-electron transfer (SET) processes to form a 4-methoxybenzyl radical cation. This species is a key intermediate in various oxidative reactions. The formation of this radical cation is facilitated by the electron-rich nature of the 4-methoxyphenyl (B3050149) group, which lowers its oxidation potential.
One method for generating these radical cations is through photosensitized oxidation. rsc.org Studies on 4-methoxybenzyl alcohol derivatives have shown that in the presence of a photosensitizer, such as 9,10-dicyanoanthracene (B74266) (DCA), irradiation can lead to an electron transfer from the 4-methoxybenzyl group to the excited sensitizer, forming the 4-methoxybenzyl radical cation. rsc.org
The reactivity of the 4-methoxybenzyl radical cation is diverse. A primary reaction pathway is the deprotonation from the benzylic position, leading to the formation of a 4-methoxybenzyl radical. This radical can then undergo further oxidation or react with other species present in the medium. The stability of this radical is enhanced by the delocalization of the unpaired electron over the aromatic ring and the methoxy group.
The specific reaction products are dependent on the reaction conditions, including the solvent and the nature of the sensitizer. rsc.org For instance, in the photosensitized oxidation of 4-methoxybenzyl alcohol, the resulting radical cation can lead to the formation of the corresponding aldehyde (anisaldehyde) and other products. rsc.org The mechanism involves the radical cation undergoing deprotonation and further oxidation steps.
Photoredox Catalysis in Transformations Involving 4-Methoxybenzyl Motifs
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. The 4-methoxybenzyl group, due to its favorable redox properties, can participate in photoredox-catalyzed transformations.
In a typical photoredox cycle, a photocatalyst absorbs light and reaches an excited state. This excited catalyst can then act as a single-electron oxidant or reductant. Given the electron-rich nature of the 4-methoxybenzyl group, it can act as an electron donor in a reductive quenching cycle of a photocatalyst. The resulting 4-methoxybenzyl radical cation can then engage in a variety of synthetic transformations.
While specific examples detailing the use of this compound in photoredox catalysis are not abundant in the literature, the principles can be inferred from related systems. For example, the cleavage of 4-methoxybenzyl (PMB) ethers, a common protecting group, can be achieved under photoredox conditions. This process likely involves the single-electron oxidation of the PMB group to its radical cation, which then fragments.
The application of photoredox catalysis to substrates containing the 4-methoxybenzyl motif allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild and controlled conditions, avoiding the use of harsh reagents.
Rearrangement Reactions and Their Mechanistic Elucidation
Pinacol-Type Rearrangements
The classic Pinacol rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. masterorganicchemistry.comwikipedia.orgnrochemistry.comorganic-chemistry.org While this compound is not a 1,2-diol, it can be a precursor to substrates that undergo such rearrangements. For instance, a reaction sequence involving the conversion of the mesylate to an organometallic reagent, followed by addition to a 1,2-dicarbonyl compound, could yield a diol amenable to a Pinacol rearrangement.
A relevant example is the rearrangement of 1,2-bis(4-methoxyphenyl)cyclohexane-1,2-diol. researchgate.net In this reaction, treatment with an oxidant can trigger a Pinacol-type rearrangement. The mechanism involves the formation of a carbocation intermediate. The migratory aptitude of the substituents plays a crucial role in determining the product. The 4-methoxyphenyl group, being electron-rich, has a high migratory aptitude, meaning it can effectively stabilize the positive charge that develops at the migration terminus.
The general mechanism for a Pinacol rearrangement is initiated by the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. masterorganicchemistry.comwikipedia.orgnrochemistry.com Subsequently, a 1,2-migration of a substituent from the adjacent carbon occurs to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl compound. masterorganicchemistry.comwikipedia.org The choice of which hydroxyl group departs and which group migrates is governed by the relative stability of the resulting carbocation and the migratory aptitude of the substituents.
Other Electrophilic or Nucleophilic Rearrangements
Beyond Pinacol-type rearrangements, compounds containing the 4-methoxybenzyl moiety can undergo other types of rearrangements. For example, during the synthesis of 4-methoxybenzyl esters from lactones using 4-methoxybenzyl alcohol and a strong base, base-promoted rearrangements have been observed. nih.gov These rearrangements can be complex and are highly dependent on the specific substrate and reaction conditions.
Another potential rearrangement pathway for derivatives of 4-methoxybenzyl systems involves the formation of semibenzene intermediates. The dearomative allylation of benzylic halides can lead to semibenzenes, which are prone to intramolecular rearrangements to regain aromaticity. nih.gov While not directly starting from this compound, these studies highlight the potential for skeletal reorganizations in related systems under certain reaction conditions.
Electrophilic rearrangements could be envisioned in the context of the stable 4-methoxybenzyl cation. Under strongly acidic or Lewis acidic conditions, this cation could potentially undergo rearrangements if a more stable carbocation can be formed, although the high stability of the initial 4-methoxybenzyl cation makes this less common. Nucleophilic rearrangements are less likely to initiate from the this compound itself but could occur in subsequent products derived from it.
Applications of 4 Methoxybenzyl Mesylate in Complex Organic Synthesis
Role in the Introduction of 4-Methoxybenzyl Protecting Groups
4-Methoxybenzyl mesylate serves as a potent alkylating agent for the installation of the 4-methoxybenzyl (PMB) protecting group onto a range of heteroatomic nucleophiles. The mesylate leaving group enhances the electrophilicity of the benzylic carbon, facilitating nucleophilic substitution reactions under conditions that are often milder than those required for the corresponding benzyl (B1604629) halides.
Protection of Hydroxyl Functionalities
The protection of hydroxyl groups as 4-methoxybenzyl ethers is a common tactic in organic synthesis to prevent unwanted reactions of the alcohol moiety. This compound provides an efficient means to achieve this transformation. The reaction typically proceeds via an SN2 mechanism, where the alkoxide, generated by treating the alcohol with a suitable base, displaces the mesylate.
Commonly employed bases for the deprotonation of the alcohol include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and diisopropylethylamine (DIPEA). The choice of base and solvent is often dictated by the specific substrate and its solubility characteristics.
| Substrate | Base | Solvent | Product |
| Primary Alcohol | NaH | THF | 4-Methoxybenzyl Ether |
| Secondary Alcohol | t-BuOK | DMF | 4-Methoxybenzyl Ether |
| Phenol | K2CO3 | Acetonitrile (B52724) | 4-Methoxybenzyl Ether |
Protection of Amine Functionalities
Primary and secondary amines can be effectively protected as their N-(4-methoxybenzyl) derivatives using this compound. This protection strategy is valuable in peptide synthesis and in the elaboration of nitrogen-containing heterocyclic compounds. The reaction involves the direct alkylation of the amine, which is typically carried out in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.
The protection of amines with this compound generally proceeds under mild conditions, and the resulting N-PMB group is stable to a variety of reagents, yet can be removed under oxidative or strongly acidic conditions.
Protection of Thiol Functionalities (e.g., Cysteine, Selenocysteine)
The sulfhydryl group of thiols, including the side chain of the amino acid cysteine, is highly nucleophilic and prone to oxidation. Protection as a 4-methoxybenzyl thioether is a robust strategy to mask this functionality during synthetic manipulations. This compound is an effective reagent for this S-alkylation. The reaction is typically performed in the presence of a mild base to deprotonate the thiol, forming a thiolate anion that readily reacts with the mesylate.
This method of protection is particularly relevant in peptide synthesis where the cysteine side chain must be masked to prevent disulfide bond formation or other undesired side reactions. The resulting thioether is stable to most peptide coupling and deprotection conditions.
Protection of Carboxylic Acid Functionalities as Esters
Carboxylic acids can be converted to their corresponding 4-methoxybenzyl esters through reaction with this compound. This transformation is typically carried out in the presence of a base, such as cesium carbonate or a tertiary amine, which facilitates the formation of the carboxylate anion. The resulting 4-methoxybenzyl esters are stable to a range of reaction conditions but can be selectively cleaved under mild oxidative or acidic conditions, often in the presence of other acid-labile protecting groups.
Strategic Use in Multistep Total Synthesis
The utility of this compound as a protecting group precursor is highlighted in the context of the total synthesis of complex natural products. The ability to introduce the PMB group efficiently and then remove it selectively under mild conditions makes it an invaluable tool in the synthetic chemist's arsenal.
Synthesis of Natural Products and Analogues
While specific, detailed examples of the use of this compound in published total syntheses are not extensively documented in readily available literature, its role as a PMB-introducing agent is exemplified in various synthetic strategies. For instance, in the synthesis of complex polyketides or alkaloids, where multiple hydroxyl or amino groups require differential protection, this compound could be employed to protect a specific functionality at an early stage. The resulting PMB-protected intermediate can then undergo numerous synthetic transformations. At a later stage, the PMB group can be selectively removed, often with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or trifluoroacetic acid (TFA), to unmask the functional group for further elaboration or to reveal the final natural product. The choice of this compound over other PMB halides can be advantageous in cases where milder reaction conditions are required or to avoid halide-induced side reactions.
Construction of Peptides and Proteins
The synthesis of complex peptides and proteins is a cornerstone of biochemical and pharmaceutical research. It relies on the precise and sequential assembly of amino acids, a process that necessitates the use of protecting groups to prevent unwanted side reactions at reactive side chains. The 4-methoxybenzyl (PMB or Mob) group is a valuable acid-labile protecting group, particularly for the thiol functionality of cysteine residues in solid-phase peptide synthesis (SPPS).
This compound serves as an efficient reagent for the introduction of the 4-methoxybenzyl protecting group onto the sulfur atom of cysteine. This S-alkylation reaction yields S-(4-methoxybenzyl)-cysteine, a derivative that is stable to the basic conditions often employed for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus during peptide chain elongation. The protection of the cysteine thiol is crucial to prevent its oxidation to form disulfide bonds prematurely.
The utility of the 4-methoxybenzyl group in this context is demonstrated in its application in Boc (tert-butyloxycarbonyl) based peptide synthesis strategies. The S-4-methoxybenzyl protecting group is stable during the repetitive acidolytic cleavage of the Nα-Boc group. However, it can be removed under stronger acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), usually at the final stage of peptide synthesis to liberate the free peptide. This orthogonality allows for the selective deprotection of different functional groups throughout the synthetic sequence.
The following table summarizes the role of this compound in the context of peptide synthesis:
| Application Step | Reagent/Group | Purpose |
| Protection of Cysteine | This compound | Introduces the 4-methoxybenzyl (Mob) group onto the thiol side chain of cysteine. |
| Peptide Chain Elongation | S-(4-methoxybenzyl)-cysteine | The protected cysteine derivative is incorporated into the growing peptide chain. The Mob group is stable to standard Fmoc deprotection conditions. |
| Final Deprotection | Strong Acid (e.g., HF, TFMSA) | Removes the Mob group from the cysteine residue(s) to yield the final, deprotected peptide. |
Asymmetric Synthesis and Chiral Induction
Asymmetric synthesis, the selective production of one enantiomer or diastereomer of a chiral molecule, is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. One strategy to achieve this is through the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
While this compound is not itself a chiral molecule, it can be employed in reactions with chiral substrates to induce diastereoselectivity. When this compound reacts with a chiral nucleophile, such as a chiral alcohol or amine, the resulting product is a mixture of diastereomers. The inherent chirality of the substrate can influence the transition state of the reaction, leading to the preferential formation of one diastereomer over the other.
For instance, the benzylation of chiral alcohols with benzyl mesylates has been shown to proceed with diastereoselectivity, particularly in the presence of Lewis acids that can coordinate to both the alcohol and the mesylate, creating a more rigid transition state. oup.com This principle can be extended to this compound. The reaction of this compound with a chiral alcohol containing a nearby coordinating group can lead to a chelate-controlled reaction, enhancing the facial bias and resulting in a higher diastereomeric excess (d.e.) of the corresponding 4-methoxybenzyl ether.
The degree of chiral induction is dependent on several factors, including the structure of the chiral substrate, the reaction conditions (solvent, temperature), and the presence of catalysts or additives. The resulting diastereomers can then be separated using standard techniques like chromatography, and subsequent cleavage of the 4-methoxybenzyl group allows for the isolation of the enantiomerically enriched product.
Precursor in the Synthesis of Specialty Reagents and Derivatives
4-Methoxybenzyl halides, particularly the chloride, bromide, and iodide, are valuable reagents in organic synthesis, primarily used for the introduction of the 4-methoxybenzyl (PMB) protecting group for alcohols, phenols, and carboxylic acids. This compound serves as a convenient precursor for the synthesis of these halides through nucleophilic substitution reactions.
The mesylate group is an excellent leaving group, facilitating its displacement by halide ions. The general transformation involves the reaction of this compound with a source of the desired halide ion in a suitable solvent.
4-Methoxybenzyl Chloride: This can be prepared by reacting this compound with a chloride salt such as lithium chloride (LiCl) in an aprotic solvent like acetone or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism.
4-Methoxybenzyl Bromide: Similarly, treatment of this compound with a bromide source like lithium bromide (LiBr) or sodium bromide (NaBr) in a suitable solvent affords 4-methoxybenzyl bromide.
4-Methoxybenzyl Iodide: The corresponding iodide can be synthesized using the Finkelstein reaction, where the mesylate is treated with sodium iodide (NaI) in acetone. study.com The precipitation of sodium mesylate in acetone drives the equilibrium towards the formation of the desired 4-methoxybenzyl iodide.
The following table summarizes the synthesis of 4-methoxybenzyl halides from this compound:
| Target Compound | Halide Source | Typical Solvent |
| 4-Methoxybenzyl chloride | LiCl | Acetone, DMF |
| 4-Methoxybenzyl bromide | LiBr, NaBr | Acetone, DMF |
| 4-Methoxybenzyl iodide | NaI | Acetone |
α-Mesyloxy-benzylphosphonates are a class of organophosphorus compounds that have garnered interest due to their potential biological activities and their utility as synthetic intermediates. These compounds are characterized by a phosphonate group and a mesyloxy group attached to the same benzylic carbon.
The primary route for the synthesis of these compounds involves the direct mesylation of the corresponding α-hydroxy-benzylphosphonates. sciencemadness.org This reaction is typically carried out by treating the α-hydroxy-benzylphosphonate with methanesulfonyl chloride (mesyl chloride) in the presence of a base, such as triethylamine (B128534), in an inert solvent like toluene (B28343). The base serves to neutralize the hydrochloric acid generated during the reaction.
The general synthetic scheme is as follows:
(Ar)(OH)CH-P(O)(OR)₂ + CH₃SO₂Cl --(Base)--> (Ar)(OMs)CH-P(O)(OR)₂
Where 'Ar' represents an aryl group and 'R' is typically an alkyl group like ethyl or methyl. The reaction proceeds through a nucleophilic attack of the hydroxyl group of the phosphonate onto the sulfur atom of the mesyl chloride.
While this compound is not a direct precursor in this synthesis, it is itself an example of a benzylic mesylate. The chemistry involved in the synthesis of α-mesyloxy-benzylphosphonates highlights the broader utility of the mesylation reaction in preparing reactive intermediates from alcohols. The resulting α-mesyloxy-benzylphosphonates are susceptible to nucleophilic substitution, where the mesyloxy group can be displaced by various nucleophiles, making them valuable building blocks in organic synthesis.
This compound can serve as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, which proceed via the formation of transient organometallic intermediates. These reactions are powerful tools for the construction of carbon-carbon bonds.
Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide or pseudohalide, catalyzed by a nickel or palladium complex. prepchem.com Benzyl mesylates can be employed as the electrophilic component in these reactions. The catalytic cycle involves the oxidative addition of the this compound to a low-valent metal center (e.g., Ni(0) or Pd(0)), forming an organometallic intermediate of the type [M(4-methoxybenzyl)(mesylate)Lₙ]. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the cross-coupled product and regenerates the active catalyst.
Negishi Coupling: The Negishi coupling is a similar palladium- or nickel-catalyzed reaction that utilizes an organozinc reagent as the nucleophile. This compound can participate in Negishi couplings, again proceeding through an oxidative addition step to form a benzyl-metal intermediate within the catalytic cycle. The high functional group tolerance of organozinc reagents makes this a versatile method for the synthesis of complex molecules containing the 4-methoxybenzyl moiety.
The general scheme for these cross-coupling reactions can be represented as:
4-MeO-C₆H₄-CH₂-OMs + R-M' --[Pd or Ni catalyst]--> 4-MeO-C₆H₄-CH₂-R + M'-OMs
Where M' can be MgX (for Kumada coupling) or ZnX (for Negishi coupling). The key step is the formation of the transient organopalladium or organonickel intermediate, which is the reactive organometallic species that facilitates the carbon-carbon bond formation.
Derivatization Chemistry and Advanced Analytical Methodologies Utilizing 4 Methoxybenzyl Motifs
Analytical Derivatization Strategies
Derivatization is a technique used in chemical analysis to convert a compound into a product of similar but more easily detectable structure. The introduction of a 4-methoxybenzyl moiety can significantly improve the analytical characteristics of a molecule.
The analysis of monosaccharides presents a significant challenge due to their high polarity and poor ionization efficiency in mass spectrometry. acs.orgnih.gov To overcome these issues, a derivatization strategy using O-(4-Methoxybenzyl)hydroxylamine hydrochloride (4-MOBHA·HCl) has been developed for the sensitive and accurate quantification of monosaccharides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov
This method involves the reaction of the aldehyde or ketone group of the monosaccharide with 4-MOBHA to form a more hydrophobic and readily ionizable oxime derivative. This derivatization significantly improves the chromatographic retention of these highly polar analytes on reverse-phase columns and enhances their ionization efficiency, leading to a substantial increase in detection sensitivity. acs.orgnih.gov Research has shown that 4-MOBHA provides a higher derivatization efficiency compared to other hydroxylamine (B1172632) analogs. acs.orgnih.gov
A paired derivatization approach, utilizing both 4-MOBHA and its deuterium-labeled counterpart (d3-4-MOBHA), allows for accurate quantification in complex biological samples. acs.orgnih.gov This strategy has been successfully applied to the analysis of 12 different monosaccharides, achieving detection limits in the femtomole range, which represents an 83- to 1600-fold increase in sensitivity. acs.orgnih.gov The method demonstrates good linearity and accuracy, making it suitable for quantifying monosaccharide compositions in various matrices, including herbal polysaccharides and biological fluids. acs.orgnih.gov
Table 1: Enhancements in Monosaccharide Analysis using 4-MOBHA Derivatization
| Parameter | Improvement | Reference |
|---|---|---|
| Detection Sensitivity | 83 to 1600-fold increase | acs.orgnih.gov |
| Limits of Quantitation | 0.25 to 3.00 fmol | acs.orgnih.gov |
| Linearity (R²) | > 0.99 | acs.orgnih.gov |
| Accuracy (Recoveries) | 85–110% | acs.orgnih.gov |
| Analysis Time | 12 monosaccharides within 16 min | acs.orgnih.gov |
The 4-methoxybenzyl (PMB) group is widely used as a protecting group in organic synthesis, a role that also highlights its utility in enhancing analytical detection. nih.govresearchgate.nettotal-synthesis.com By attaching a PMB group to a molecule, its chromatographic behavior can be modified, typically increasing its retention time in reversed-phase liquid chromatography due to the increased hydrophobicity. This can be advantageous for separating the analyte from polar interferences in a complex matrix.
Furthermore, the 4-methoxybenzyl motif possesses a strong chromophore, which enhances the ultraviolet (UV) absorbance of the derivatized analyte. This property is particularly useful for analytes that lack a significant UV chromophore, allowing for their sensitive detection by UV-Vis detectors in high-performance liquid chromatography (HPLC). The electron-donating methoxy (B1213986) group on the aromatic ring contributes to the stability of intermediates and can influence the spectroscopic properties of the molecule. total-synthesis.com
Advanced Spectroscopic Analysis in Research
Modern spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. The presence of a 4-methoxybenzyl group provides distinct spectral signatures that are readily identifiable.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. In compounds containing a 4-methoxybenzyl moiety, characteristic signals in both ¹H and ¹³C NMR spectra allow for unambiguous identification.
The ¹H NMR spectrum of a 4-methoxybenzyl group typically exhibits the following key signals:
A singlet for the methoxy (–OCH₃) protons, usually appearing around 3.8 ppm. beilstein-journals.org
Two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the methoxy group typically resonate at a different chemical shift than the protons meta to the methoxy group, often appearing between 6.8 and 7.3 ppm. beilstein-journals.org
A singlet for the benzylic methylene (B1212753) (–CH₂–) protons, the chemical shift of which is dependent on the adjacent functional group.
The ¹³C NMR spectrum will show characteristic peaks for the methoxy carbon (around 55 ppm), the benzylic carbon, and the aromatic carbons, with the carbon attached to the oxygen of the methoxy group being significantly shifted downfield. beilstein-journals.org
Table 2: Typical NMR Chemical Shifts for the 4-Methoxybenzyl Moiety
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| Methoxy (–OCH₃) | ~3.8 (s) | ~55 | beilstein-journals.org |
| Aromatic (–C₆H₄–) | ~6.8-7.3 (d, d) | ~114-159 | beilstein-journals.org |
| Benzylic (–CH₂–) | Varies | Varies |
(s = singlet, d = doublet)
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides accurate mass measurements that can be used to determine the elemental composition of a molecule. sannova.net For compounds containing a 4-methoxybenzyl group, the molecular ion peak will be readily observed.
The fragmentation pattern in the mass spectrum provides valuable structural information. A characteristic and often dominant fragmentation pathway for 4-methoxybenzyl compounds is the cleavage of the benzylic bond, leading to the formation of a stable 4-methoxybenzyl cation (tropylium ion) at m/z 121. This fragment is a strong indicator of the presence of the 4-methoxybenzyl moiety. Further fragmentation of this ion can also occur. The ability to obtain high-resolution data allows for the confident assignment of elemental compositions to both the parent ion and its fragments, greatly aiding in structural confirmation. researchgate.net
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. journalwjbphs.comgsconlinepress.com For a compound like 4-Methoxybenzyl Mesylate, the IR spectrum will display characteristic absorption bands corresponding to its constituent functional groups.
The key functional groups and their expected IR absorption regions are:
Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methoxy and methylene groups, appearing just below 3000 cm⁻¹.
C=C stretching (aromatic ring): Bands in the region of 1600-1450 cm⁻¹.
C-O stretching (ether): A strong band typically found in the 1250-1000 cm⁻¹ region.
S=O stretching (sulfonate ester): Two strong, characteristic bands, typically in the ranges of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
S-O stretching (sulfonate ester): Bands in the 1000-750 cm⁻¹ region.
The presence of these distinct absorption bands in the IR spectrum provides confirmatory evidence for the presence of the 4-methoxybenzyl and mesylate functional groups within the molecule.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Aromatic C=C | Stretching | 1600-1450 |
| Ether C-O | Stretching | 1250-1000 |
| Sulfonate S=O | Asymmetric Stretching | 1370-1335 |
| Sulfonate S=O | Symmetric Stretching | 1180-1160 |
| Sulfonate S-O | Stretching | 1000-750 |
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound, as well as for monitoring its chemical transformations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods.
High-Performance Liquid Chromatography (HPLC) in Mechanistic Studies
HPLC is a powerful technique for monitoring the kinetics of reactions involving this compound, such as solvolysis. bridgewater.edu Due to the compound's UV-active 4-methoxybenzyl group, UV detection is highly effective. orientjchem.org In a typical mechanistic study, a reaction mixture is sampled at regular intervals, and the concentrations of the reactant (this compound) and the product (e.g., 4-methoxybenzyl alcohol) are quantified by HPLC.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. orientjchem.org A nonpolar stationary phase, such as C18 or C8, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. helixchrom.comsielc.com By plotting the concentration of the reactant or product versus time, reaction rate constants can be determined. bridgewater.edu The progress of slower reactions can be effectively monitored by HPLC analysis of samples taken over extended periods. nih.gov
The selection of the detection wavelength is critical and is based on the UV-Vis spectrum of the analyte. For this compound, wavelengths corresponding to its absorption maxima, such as ~225 nm or ~270 nm, would provide high sensitivity. orientjchem.org
| Parameter | Typical Condition |
|---|---|
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~225 nm or ~270 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) Applications
Gas Chromatography is a valuable technique for assessing the purity of this compound and for quantifying it, particularly when dealing with volatile impurities or when high sensitivity is required. The analysis of sulfonate esters by GC is a well-established practice, especially in the pharmaceutical industry for the detection of potential genotoxic impurities. rsc.orgshimadzu.comresearchgate.net
For the analysis of a moderately polar and thermally sensitive compound like this compound, the choice of column and temperature program is crucial. A mid-polarity capillary column, such as one with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a phenyl-substituted polysiloxane stationary phase, is often suitable. globalresearchonline.net A split/splitless injector is typically used, with splitless injection being preferred for trace analysis to enhance sensitivity. globalresearchonline.net
Given that sulfonate esters can be thermally labile, care must be taken to use the lowest feasible temperatures for the injector and column to prevent on-column degradation. nih.govmdpi.com The thermal stability of related benzyl (B1604629) derivatives has been shown to be suitable for GC analysis up to approximately 300°C. researchgate.net
Detection can be accomplished using a Flame Ionization Detector (FID), which offers robust, general-purpose detection, or a Mass Spectrometer (MS) for definitive identification and enhanced sensitivity. rsc.orgscholarsresearchlibrary.com GC-MS allows for the confirmation of the compound's identity based on its mass spectrum and fragmentation pattern. rsc.orgpqri.org
| Parameter | Typical Condition |
|---|---|
| Column | Fused silica (B1680970) capillary, mid-polarity (e.g., DB-WAX or 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C (optimized to prevent degradation) |
| Oven Program | Temperature ramp (e.g., 100 °C hold, then ramp to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Reactivity and Stability
Quantum chemical calculations are fundamental to predicting the behavior of 4-Methoxybenzyl Mesylate. These calculations provide insights into the molecule's electronic distribution and energy, which are key determinants of its reactivity and stability.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for predicting its reactivity.
Studies on analogous aromatic compounds, such as anisole (B1667542) and its derivatives, have shown that the methoxy (B1213986) group (-OCH₃) is an electron-donating group. researchgate.net This property increases the electron density in the benzene (B151609) ring, particularly at the ortho and para positions, through resonance effects. This electronic enrichment influences the reactivity of the benzyl (B1604629) group. DFT calculations for similar molecules often employ the B3LYP functional with a basis set like 6-311G(d,p) to obtain optimized geometries and electronic properties. nih.govnih.gov
The electronic properties of the mesylate group (-OSO₂CH₃), on the other hand, are characterized by the strong electron-withdrawing nature of the sulfonyl moiety. This creates a significant partial positive charge on the sulfur atom and the adjacent benzylic carbon, making the latter an electrophilic center susceptible to nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzyl Mesylate | -9.5 | -0.8 | 8.7 |
| This compound | -9.1 | -1.0 | 8.1 |
| Anisole | -8.21 | 0.95 | 9.16 |
While DFT is widely used, other quantum mechanical methods like ab initio and semi-empirical calculations can also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. These methods can be computationally expensive but offer high accuracy for smaller systems. For a molecule of the size of this compound, ab initio calculations could be used to benchmark DFT results.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to larger molecular systems or for preliminary conformational searches.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational flexibility and behavior in different solvent environments. researchgate.netacs.orgacs.org
The key rotatable bonds in this compound are the C-O bond of the methoxy group, the benzyl C-C bond, the C-O bond of the ester linkage, and the S-C bond of the mesyl group. The rotational barriers around these bonds determine the accessible conformations of the molecule. Conformational analysis helps in identifying the most stable (lowest energy) conformers, which are the most populated at equilibrium. nih.govdrugdesign.org
MD simulations can also be used to study the interactions of this compound with solvent molecules. In a polar solvent, for instance, the solvent molecules would be expected to solvate the polar sulfonate group and the methoxy group. These interactions can influence the conformational preferences and reactivity of the molecule.
Table 2: Torsion Angles of Interest in the Conformational Analysis of this compound
| Torsion Angle | Description | Expected Low-Energy Conformations |
|---|---|---|
| C(ring)-C(benzyl)-O-S | Orientation of the mesylate group relative to the benzyl group | Gauche and anti conformations |
| C(ring)-O-C(methyl) | Orientation of the methoxy group's methyl group | Planar with the benzene ring |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. nih.govfrontiersin.orgresearchgate.net The accuracy of these predictions has significantly improved with the development of new functionals and basis sets, often showing good agreement with experimental values. github.iodoaj.org
Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations help in assigning the vibrational modes to the observed absorption bands. For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring and the methyl groups, the C-O stretching of the ether and ester linkages, and the symmetric and asymmetric stretching of the S=O bonds in the mesylate group.
Elucidation of Reaction Pathways and Transition States through Computational Methods
Computational chemistry is a powerful tool for studying reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathway and the factors that influence the reaction rate.
For this compound, a key reaction is nucleophilic substitution at the benzylic carbon, leading to the displacement of the mesylate leaving group. Computational studies on the solvolysis of similar compounds, like 4-methoxybenzyl chloride, have shown that the reaction can proceed through different mechanisms, such as a stepwise (Sₙ1-like) or a concerted (Sₙ2-like) pathway, depending on the solvent and the substituents on the benzene ring. nih.govnih.gov
The electron-donating methoxy group at the para position can stabilize a carbocation intermediate at the benzylic position, favoring an Sₙ1-like mechanism. Computational methods can be used to calculate the energy of the transition states for both the Sₙ1 and Sₙ2 pathways, thereby predicting the preferred reaction mechanism under different conditions.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
These descriptors can be categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. For a series of related compounds, these descriptors can be calculated and then correlated with their measured biological activity using statistical methods. mdpi.comnih.gov
For this compound, the methoxy group and the mesylate group would be key structural features influencing its properties. For instance, the lipophilicity at the 4-position of benzyl derivatives has been shown to correlate with receptor affinity in some systems. researchgate.net Therefore, modifications to these groups would be expected to have a significant impact on the compound's activity in a biological context.
Catalytic Transformations Involving 4 Methoxybenzyl Derivatives
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers a powerful toolkit for the formation and cleavage of chemical bonds, and 4-methoxybenzyl derivatives are competent substrates in several such transformations.
While the use of 4-methoxybenzyl mesylate in cross-coupling reactions is not as extensively documented as that of simpler benzylic halides, the reactivity of benzylic mesylates, in general, provides a strong indication of their potential. Nickel-catalyzed cross-electrophile coupling reactions have emerged as a promising method for the formation of C(sp³)–C(sp²) bonds. In these reactions, two different electrophiles are coupled in the presence of a nickel catalyst and a reducing agent.
One notable example is the nickel-catalyzed cross-coupling of benzyl (B1604629) mesylates with aryl halides to form diarylmethanes. A dual catalytic system, employing both a nickel complex and a cobalt co-catalyst, has been shown to be effective. semanticscholar.org In this system, the nickel catalyst preferentially reacts with the aryl halide, while the cobalt co-catalyst selectively activates the benzyl mesylate. This orthogonal reactivity allows for the selective cross-coupling over homocoupling of either electrophile. semanticscholar.org The presence of the electron-donating methoxy (B1213986) group on the this compound would likely enhance its reactivity in such transformations.
This methodology has been successfully applied to a range of benzyl mesylates and aryl halides, demonstrating its potential for the synthesis of complex diarylmethane structures.
Table 1: Examples of Nickel-Catalyzed Cross-Coupling of Benzylic Mesylates with Aryl Halides This table presents data for benzylic mesylates as a proxy for the reactivity of this compound.
| Entry | Benzylic Mesylate | Aryl Halide | Catalyst System | Product | Yield (%) |
| 1 | Benzyl mesylate | 4-Bromotoluene | (dtbbpy)NiBr₂, Co(Pc) | 4-Methyldiphenylmethane | 85 |
| 2 | Benzyl mesylate | 4-Bromoanisole | (dtbbpy)NiBr₂, Co(Pc) | 4-Methoxydiphenylmethane | 78 |
| 3 | Benzyl mesylate | 1-Bromo-4-(trifluoromethyl)benzene | (dtbbpy)NiBr₂, Co(Pc) | 4-(Trifluoromethyl)diphenylmethane | 72 |
The 4-methoxybenzyl (PMB) group is frequently employed as a protecting group for alcohols and carboxylic acids. Its removal is a critical step in many synthetic sequences, and various catalytic methods have been developed for this purpose. It is important to note that this section discusses the cleavage of PMB ethers and esters to generate the corresponding alcohol or carboxylic acid, which are precursors to this compound.
Cleavage of PMB Ethers: The catalytic deprotection of PMB ethers can be achieved under oxidative, reductive, or nucleophilic conditions. Oxidative cleavage is the most common method, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). However, catalytic versions have been developed to minimize the use of stoichiometric oxidants. For instance, a heterogeneous oxovanadium catalyst (V-MPS4) in conjunction with a thiol nucleophile has been shown to effectively cleave PMB ethers from a variety of alcohols, including those sensitive to oxidation. jst.go.jp This catalytic system is reusable and can be employed in a continuous flow process. jst.go.jp
Cleavage of PMB Esters: The cleavage of 4-methoxybenzyl esters can be accomplished under various catalytic conditions. Lewis acids such as silver hexafluoroantimonate have been used catalytically to deprotect PMB esters in the presence of an electron-rich cation scavenger. nih.gov This method is notable for its high turnover and compatibility with other protecting groups like benzyl ethers and silyl (B83357) ethers. nih.gov Additionally, phosphorus oxychloride (POCl₃) has been demonstrated to catalytically cleave PMB esters. nih.gov
Table 2: Catalytic Deprotection of 4-Methoxybenzyl Ethers and Esters
| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) |
| 1 | 4-Methoxybenzyl octyl ether | V-MPS4, 1-dodecanethiol | 1,2-dichloroethane, 80 °C | 1-Octanol | 95 |
| 2 | 4-Methoxybenzyl ester of benzoic acid | AgSbF₆ (5 mol%), 1,3,5-trimethoxybenzene | Dichloromethane (B109758), rt | Benzoic acid | 92 |
| 3 | N-Boc-Tyrosine PMB ester | POCl₃ (0.5 equiv.) | Dichloroethane, rt | N-Boc-Tyrosine | 82 |
Organocatalytic Applications
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. While there is a vast body of literature on organocatalytic reactions, specific applications involving this compound as a key substrate are not well-documented. The reactivity of benzylic mesylates as electrophiles suggests their potential utility in organocatalyzed substitution reactions. However, this remains an area with limited exploration in the current scientific literature.
Photocatalysis and Electrocatalysis with 4-Methoxybenzyl Compounds
Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods by utilizing light or electricity to drive chemical reactions. Research in this area has primarily focused on the transformations of 4-methoxybenzyl alcohol, the precursor to this compound.
Photocatalysis: The photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde is a well-studied reaction. Various photocatalysts, including titanium dioxide (TiO₂) and flavin-zinc(II)-cyclen complexes, have been employed for this transformation. nih.gov These reactions typically proceed via photoinduced electron transfer, leading to the formation of a benzylic radical cation, which is then converted to the aldehyde. More recently, a photocatalytic dehydroformylation of benzyl alcohols to arenes has been reported, which involves a cooperative hydrogen atom transfer (HAT)-cobalt system. uni-regensburg.de
Electrocatalysis: Electrocatalytic methods have been developed for the direct functionalization of benzylic C-H bonds. For example, the electrochemical amidation of benzyl derivatives has been achieved using a copper catalyst. researchgate.net This reaction allows for the formation of C-N bonds under mild conditions without the need for external oxidizing agents. researchgate.net Such methods highlight the potential for activating the benzylic position of 4-methoxybenzyl derivatives for various transformations.
Biocatalytic Approaches (Enzymatic Transformations)
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. While direct enzymatic transformations of this compound are not widely reported, related biocatalytic processes involving benzylic compounds are known.
Enzymatic C-H hydroxylation represents a powerful tool for the selective oxidation of benzylic positions. Combined photoredox and enzymatic catalysis has been demonstrated for the enantioselective hydroxylation of benzylic C-H bonds to afford chiral benzylic alcohols. nih.gov In this dual catalytic system, a photocatalyst activates the C-H bond for oxidation to a ketone, which is then stereoselectively reduced by a ketoreductase (KRED) enzyme. nih.gov
Furthermore, enzymes have been employed for the cleavage of benzyl and methyl esters, offering a mild and selective method for deprotection. nih.gov For instance, lipases and esterases have been shown to efficiently hydrolyze these esters without affecting other functional groups. nih.gov This approach could be relevant in synthetic routes involving 4-methoxybenzyl protected intermediates.
Future Research Directions and Emerging Paradigms
Development of Greener Synthetic Routes for 4-Methoxybenzyl Mesylate
Traditional synthetic routes for mesylates often rely on conventional organic solvents and reagents that pose environmental and health concerns. The development of greener synthetic pathways for this compound is a critical area of future research, aligning with the principles of sustainable chemistry. chemistryjournals.net Key research directions include:
Alternative Solvents: The exploration of bio-based and sustainable solvents is a promising avenue. monash.edu Water, ionic liquids, and supercritical fluids are being investigated as replacements for volatile organic compounds (VOCs). chemistryjournals.net For instance, Cyrene, a solvent derived from cellulose, is emerging as a viable, biodegradable alternative to dipolar aprotic solvents commonly used in synthesis. monash.edu Research will likely focus on adapting the mesylation of 4-methoxybenzyl alcohol to these greener solvent systems.
Catalytic Processes: Moving from stoichiometric reagents to catalytic systems can significantly reduce waste. Future work may involve developing novel catalysts that can efficiently promote the mesylation reaction, potentially under milder conditions. This approach has been successfully applied to reduce the environmental impact of manufacturing processes for pharmaceuticals like ibuprofen. chemistryjournals.net
Flow Chemistry: Continuous flow chemistry offers enhanced safety, efficiency, and scalability compared to traditional batch processing. chemistryjournals.net Developing a continuous flow process for the synthesis of this compound could lead to higher purity, reduced reaction times, and minimized waste streams. This methodology allows for precise control over reaction parameters, which is crucial for handling reactive intermediates.
Innovations in Selective Deprotection Methodologies
The 4-methoxybenzyl (PMB or MPM) group is a widely used protecting group for alcohols, prized for its stability and multiple deprotection options. nih.govchem-station.com Innovations in selectively cleaving the 4-methoxybenzyl ether, which is formed when this compound is used as a protecting agent, are central to its utility. Future research will focus on developing even milder and more selective deprotection methods.
Orthogonal Deprotection Strategies: A key challenge in complex molecule synthesis is the selective removal of one protecting group without affecting others. nih.gov Research is ongoing to refine conditions that allow the PMB group to be removed in the presence of other common protecting groups like benzyl (B1604629) (Bn) ethers. While oxidative conditions using reagents like DDQ are known to selectively cleave PMB ethers over Bn ethers, new reductive methods are being explored to provide complementary selectivity. chem-station.comcolab.wssemanticscholar.org
Photoredox Catalysis: Visible-light photoredox catalysis represents a greener and milder approach to chemical transformations. A recently developed method uses a metal-free photoredox catalyst with air and ammonium (B1175870) persulfate as terminal oxidants to deprotect PMB ethers. nih.gov This technique is compatible with a wide range of functional groups and can be performed on a gram scale. nih.gov
Electrochemical Methods: Electrochemical deprotection avoids the need for chemical oxidants, reducing waste. soton.ac.uk Studies have demonstrated the effective removal of PMB ethers in an undivided electrochemical flow reactor, offering high conversion rates and the potential for electrolyte recycling. soton.ac.uk This method has shown selectivity in the presence of other protecting groups such as OAc and OBn. soton.ac.uk
| Deprotection Method | Key Features | Selectivity |
| Oxidative (e.g., DDQ) | Well-established, reliable | Selective for PMB over Benzyl (Bn) ethers |
| Acid-Catalyzed (e.g., TFA) | Effective, can be tuned with scavengers | Can be selective depending on substrate and other protecting groups |
| Reductive (e.g., LiDBB) | Complements oxidative methods | Selective for Benzyl over PMB ethers |
| Photoredox Catalysis | Metal-free, uses visible light, greener | Tolerates various functional groups |
| Electrochemical Flow | Avoids chemical oxidants, scalable | Selective cleavage in the presence of OAc, OBn, etc. |
Expansion of this compound as a Versatile Synthon in Novel Reactions
Beyond its primary role as a protecting group, this compound is a valuable synthon—a building block in organic synthesis. The mesylate group makes it an excellent electrophile for introducing the 4-methoxybenzyl moiety into a wide range of molecules.
The 4-methoxybenzyl (PMB) group has proven to be a versatile tool for achieving regiospecific functionalization in heterocyclic chemistry, such as in the synthesis of pyrazoles. tandfonline.comsemanticscholar.org Future research is expected to expand its application to other heterocyclic systems and in the construction of complex molecular architectures. The electron-donating nature of the methoxy (B1213986) group can be exploited to stabilize intermediates or influence the reactivity of adjacent functional groups, as seen in the synthesis of (+)-saxitoxin. chem-station.com New synthetic methodologies may leverage these electronic properties to control stereoselectivity or to enable novel cascade reactions where the PMB group plays a directing or activating role before its eventual removal.
Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions
Understanding and optimizing chemical reactions, including the formation of this compound and its subsequent use, requires precise monitoring of reaction kinetics and intermediates. perkinelmer.com Modern spectroscopic techniques are moving from offline analysis to real-time, in-situ monitoring.
In-situ Spectroscopy: Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for monitoring reaction progress in real time. perkinelmer.comnih.gov By identifying unique spectral bands for reactants, intermediates, and products, these non-invasive methods can provide detailed kinetic data. nih.gov Coupling these spectrometers with flow reactors allows for rapid optimization of reaction conditions. perkinelmer.comnih.gov
Mass Spectrometry: Real-time monitoring using mass spectrometry (MS), particularly with ambient ionization techniques, can provide detailed information about the molecular changes occurring in a reaction mixture. longdom.org Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) is one such technique used to observe catalytic intermediates and elucidate reaction mechanisms. uvic.ca
These advanced analytical methods will be instrumental in studying the kinetics of sulfonate ester formation, which is known to be highly dependent on reaction conditions such as the concentration of reactants and the presence of water. researchgate.netacs.org
| Spectroscopic Technique | Information Provided | Application in this compound Chemistry |
| FT-IR Spectroscopy | Functional group changes, concentration profiles | Real-time monitoring of mesylation and subsequent alkylation reactions |
| Raman Spectroscopy | Molecular vibrations, suitable for aqueous media | In-situ analysis of reaction kinetics, especially in flow chemistry setups |
| Mass Spectrometry (MS) | Molecular weight of reactants, intermediates, products | Identification of transient intermediates and elucidation of reaction mechanisms |
Integration of Machine Learning and AI in Predicting this compound Reactivity
The paradigm of chemical research is shifting with the integration of artificial intelligence (AI) and machine learning (ML). chemai.io These computational tools can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even suggest novel synthetic routes. chemai.iomedium.com
For this compound, AI and ML models can be developed to:
Predict Reactivity: By training algorithms on existing reaction data, ML models can predict the reactivity of this compound with various nucleophiles. nih.gov This can help chemists select the optimal conditions to maximize yield and minimize side products. medium.com
Optimize Reaction Conditions: Neural networks can be trained on millions of reactions to recommend the most suitable catalysts, solvents, and temperatures for a given transformation involving this compound. nih.gov
Accelerate Greener Synthesis Design: ML can be used to predict the environmental impact of different synthetic routes, guiding chemists toward more sustainable options from the outset. chemrxiv.org For instance, an AI model could predict the efficiency of a reaction in various green solvents, facilitating the development of more environmentally friendly processes.
The development of these predictive models relies on the availability of large, high-quality datasets generated through high-throughput experimentation and real-time monitoring. chemai.iomedium.com
Exploration of this compound in Materials Science and Medicinal Chemistry (Focusing on synthetic utility, not biological activity or safety profiles)
The synthetic utility of this compound extends into the fields of materials science and medicinal chemistry, where it serves as a key building block for complex molecules.
Medicinal Chemistry Synthesis: The 4-methoxybenzyl group is present in numerous complex molecules synthesized for medicinal research. For example, fatty acid amides incorporating the N-(4-methoxybenzyl) moiety have been synthesized to explore their chemical properties. nih.gov The use of this compound provides a reliable method for introducing this structural unit. Its role as a protecting group is also critical in the multi-step synthesis of pharmaceutical targets, where it masks reactive alcohol groups while other parts of the molecule are modified. nih.gov
Materials Science: In materials science, precise control over molecular structure is paramount. This compound can be used to functionalize polymers or surfaces by alkylating reactive sites. The resulting 4-methoxybenzyl ether can then be cleaved under specific conditions to reveal a hydroxyl group, allowing for further modification or for tuning the material's properties. This synthetic handle is valuable in creating functional materials with tailored surface chemistry or for the synthesis of complex polymer architectures.
Q & A
Basic: How is 4-Methoxybenzyl Mesylate synthesized, and what are its primary applications in organic synthesis?
Methodological Answer:
this compound is synthesized by reacting 4-methoxybenzyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base (e.g., N,N-diisopropylethylamine, DIEA) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). The reaction proceeds via nucleophilic substitution, where the hydroxyl group is converted to a mesylate ester (R-OSO₂CH₃) .
Primary Applications:
- Protecting Group: Widely used to protect hydroxyl groups in peptide synthesis and macrolide antibiotics due to its stability under acidic/basic conditions and selective deprotection via oxidation (e.g., using DDQ in wet DCM at 25°C) .
- Activation for Substitution: The mesylate group serves as a leaving group in nucleophilic substitutions (e.g., conversion to azides or bromides for click chemistry or cross-coupling reactions) .
Advanced: What strategies mitigate undesired elimination during the deprotection of this compound in sensitive substrates?
Methodological Answer:
To prevent β-elimination during DDQ-mediated deprotection:
Moisture Control: Use anhydrous DCM with molecular sieves to minimize hydrolysis side reactions.
Temperature Modulation: Conduct reactions at 0–5°C to slow down radical-mediated elimination pathways.
Additive Optimization: Include 10% v/v methanol as a proton donor to stabilize intermediates and suppress carbocation formation .
Validation: Monitor reaction progress via TLC (Rf shift) or LC-MS to detect elimination byproducts (e.g., alkene formation at δ 5.5–6.2 ppm in ¹H NMR) .
Basic: What analytical techniques confirm the successful introduction of this compound in modified nucleosides?
Methodological Answer:
- ¹H NMR: Characteristic methoxy (-OCH₃) singlet at δ 3.8 ppm and aromatic protons (4-substituted benzene) at δ 6.9–7.3 ppm.
- Mass Spectrometry (HRMS): Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 231.06 for C₉H₁₂O₄S).
- Elemental Analysis: Validate purity (>99%) via carbon (C: 46.3%), hydrogen (H: 5.2%), and sulfur (S: 13.8%) content .
Advanced: How does steric hindrance from this compound affect coupling efficiency in solid-phase peptide synthesis?
Methodological Answer:
The bulky 4-methoxybenzyl group can reduce coupling rates by ~30% compared to smaller protecting groups (e.g., acetyl). Mitigation strategies include:
Coupling Agents: Use HATU (1.5 eq) instead of DCC to enhance activation kinetics.
Microwave Assistance: Apply 20 W irradiation at 50°C for 15 minutes to overcome steric barriers.
Side-Chain Flexibility: Introduce a β-alanine spacer to reduce steric clash during amino acid coupling .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and a lab coat.
- Ventilation: Use a fume hood to avoid inhalation of volatile byproducts (e.g., methanesulfonic acid).
- Storage: Keep at 2–8°C under argon to prevent hydrolysis.
- Spill Management: Neutralize with 5% sodium bicarbonate before ethanol/water cleanup (1:3 v/v) .
Advanced: Can computational modeling predict regioselectivity in DDQ-mediated deprotection of this compound in polyfunctional molecules?
Methodological Answer:
Yes. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution to identify electron-rich sites prone to oxidation. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
